molecular formula C6H14ClN B1459310 2,3-Dimethylpyrrolidine hydrochloride CAS No. 1375474-39-7

2,3-Dimethylpyrrolidine hydrochloride

Cat. No.: B1459310
CAS No.: 1375474-39-7
M. Wt: 135.63 g/mol
InChI Key: CCIXLJCHWWJBLM-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Scientific Research Applications

2,3-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets indicate that similar compounds, such as Pyrrolidine, are highly flammable and can cause severe skin burns and eye damage . They may also cause respiratory irritation . It’s important to handle these compounds with care, using protective equipment and working in well-ventilated areas .

Future Directions

Pyrrolidine compounds, including 2,3-Dimethylpyrrolidine hydrochloride, are of great interest in drug discovery due to their versatile scaffold . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Its potential as a pharmacologically active lead compound warrants exploration . If you have any more questions or need additional information, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

2,3-Dimethylpyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives are known to interact with enzymes involved in the production of sphingosine 1-phosphate (S1P), a signaling molecule implicated in cancer progression and immune cell chemotaxis . The specific interactions of this compound with these enzymes can modulate their activity, thereby affecting the levels of S1P and other related biomolecules.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to affect the activity of enzymes such as sphingosine kinases, which play a crucial role in cell signaling pathways . By altering the activity of these enzymes, this compound can impact cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. For instance, pyrrolidine derivatives have been reported to interact with the binding pockets of enzymes, forming hydrogen bonds and other interactions that stabilize or destabilize the enzyme-substrate complex . These interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, with some compounds degrading over time and losing their efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular responses, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects. Studies have reported that pyrrolidine derivatives can exhibit threshold effects, where the compound’s activity changes significantly at certain concentration levels . High doses of this compound may lead to toxicity and adverse effects on animal health.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, pyrrolidine derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and its ability to exert its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects . Post-translational modifications and targeting signals can play a role in directing the compound to its specific subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine. One common method includes the reaction of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride. The resulting 2,3-dimethylpyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly useful in certain chemical syntheses and biochemical applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,3-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-4-7-6(5)2;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIXLJCHWWJBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-39-7
Record name 2,3-dimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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